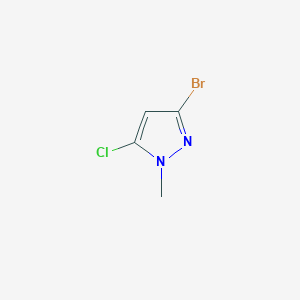

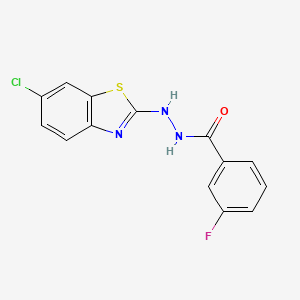

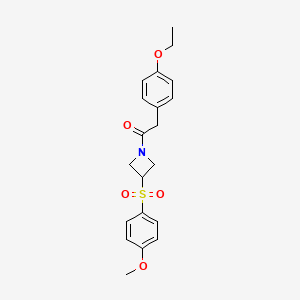

![molecular formula C14H12F3N3O2S B2889174 Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate CAS No. 383148-42-3](/img/structure/B2889174.png)

Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C14H12F3N3O2S and its molecular weight is 343.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate serves as a precursor in the synthesis of various chemical compounds with potential antimicrobial activities. For example, the reaction of 4-phenyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate leads to new thiosemicarbazide and 1,2,4-triazole derivatives. These compounds have been examined for their antimicrobial activities and the influence on the central nervous system of mice in behavioral tests, highlighting their pharmacological potential (Łukasz Popiołek et al., 2011).

Tribological Applications

The compound has relevance in tribology, particularly in the development of water-glycol base fluid additives. Two triazine derivatives synthesized from it demonstrated significant improvement in the antiwear and friction-reducing capacities of the base fluid, underscoring the compound's utility in enhancing tribological performance (Y. Wu et al., 2017).

Corrosion Inhibition

This compound also plays a role in corrosion inhibition. Novel ecological triazole derivative corrosion inhibitors were investigated against the corrosion of mild steel in 1.0 M HCl solution, showing high inhibition performance. This indicates the compound's importance in the field of corrosion protection (A. Nahlé et al., 2021).

Pharmacological Evaluation

Furthermore, the compound's derivatives have been evaluated for their pharmacological properties. For instance, BPTES analogs, synthesized from related compounds, have been studied as glutaminase inhibitors. These analogs demonstrated potent GLS inhibition, highlighting potential therapeutic applications in cancer treatment (K. Shukla et al., 2012).

Glycosylation Methodology

Additionally, the compound facilitates a general strategy for stereoselective glycosylations, crucial for the synthesis of biologically important oligosaccharides. This methodology allows for the introduction of a glycosidic linkage with high stereoselectivity, essential for synthesizing complex oligosaccharides (Jin-Hwan Kim et al., 2005).

Eigenschaften

IUPAC Name |

ethyl 2-[[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2S/c1-2-22-10(21)8-23-13-11(14(15,16)17)19-20-12(18-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBAHWIFEFWRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

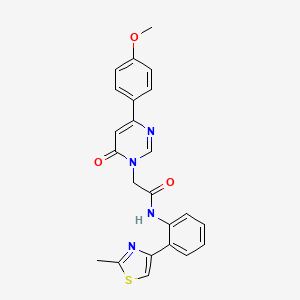

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)